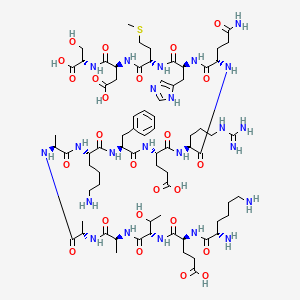
H-Lys-Glu-xiThr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Lys-Glu-xiThr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser-OH is an oligopeptide derived from pancreatic ribonuclease A (RNase A). It consists of 15 amino acid residues: Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser . This peptide is known for its ability to improve the solubility of proteins it is attached to and is commonly used in protein purification and detection .
准备方法
Synthetic Routes and Reaction Conditions
The H-Lys-Glu-xiThr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser-OH can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as HBTU or DIC.
Cleavage: Removal of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the this compound is often produced using recombinant DNA technology. The gene encoding the this compound is inserted into an expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism expresses the peptide, which can be purified using affinity chromatography .
化学反应分析
Types of Reactions
The H-Lys-Glu-xiThr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with free thiol groups.
Substitution: Modified peptide with altered amino acid sequence.
科学研究应用
The H-Lys-Glu-xiThr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser-OH has numerous applications in scientific research:
Protein Purification: The peptide can be fused to target proteins, allowing for easy purification using affinity chromatography.
Protein Detection: The this compound can be detected using specific antibodies, making it useful in Western blotting and immunoprecipitation.
Protein-Protein Interactions: The peptide can be used to study protein-protein interactions by serving as a binding partner in pull-down assays.
Drug Delivery: The peptide can be conjugated to therapeutic proteins to enhance their solubility and stability.
作用机制
The H-Lys-Glu-xiThr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser-OH exerts its effects primarily through its ability to bind to the S-protein, a fragment of RNase A. This binding reconstitutes the ribonucleolytic activity of RNase A, allowing for the detection and quantification of the peptide . The peptide’s abundance of charged and polar residues improves the solubility of proteins it is attached to, facilitating their purification and detection .
相似化合物的比较
Similar Compounds
His-tag: A polyhistidine tag used for protein purification.
GST-tag: A glutathione S-transferase tag used for protein purification and detection.
FLAG-tag: A short peptide tag used for protein detection and purification.
Uniqueness
The H-Lys-Glu-xiThr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser-OH is unique in its ability to reconstitute the ribonucleolytic activity of RNase A, a feature not shared by other tags like His-tag or GST-tag . Additionally, the this compound’s small size and minimal impact on protein function make it an attractive choice for various applications .
属性
分子式 |
C₇₃H₁₁₇N₂₃O₂₅S |
|---|---|
分子量 |
1748.91 |
IUPAC 名称 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H117N23O25S/c1-36(83-59(107)37(2)85-71(119)57(39(4)98)96-67(115)47(21-24-55(102)103)87-61(109)42(76)16-9-11-26-74)58(106)84-38(3)60(108)86-43(17-10-12-27-75)63(111)92-49(30-40-14-7-6-8-15-40)68(116)90-46(20-23-54(100)101)64(112)88-44(18-13-28-81-73(78)79)62(110)89-45(19-22-53(77)99)65(113)93-50(31-41-33-80-35-82-41)69(117)91-48(25-29-122-5)66(114)94-51(32-56(104)105)70(118)95-52(34-97)72(120)121/h6-8,14-15,33,35-39,42-52,57,97-98H,9-13,16-32,34,74-76H2,1-5H3,(H2,77,99)(H,80,82)(H,83,107)(H,84,106)(H,85,119)(H,86,108)(H,87,109)(H,88,112)(H,89,110)(H,90,116)(H,91,117)(H,92,111)(H,93,113)(H,94,114)(H,95,118)(H,96,115)(H,100,101)(H,102,103)(H,104,105)(H,120,121)(H4,78,79,81)/t36-,37-,38-,39?,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-/m0/s1 |
SMILES |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N)O |
序列 |
One Letter Code: KETAAAKFERQHMDS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



